molecular formula C17H23F3N2OS B2830853 (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034495-93-5

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2830853
CAS No.: 2034495-93-5
M. Wt: 360.44
InChI Key: KRPJDWXFXKXXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound characterized by the presence of a piperidine ring, a trifluoromethyl group, and a tert-butylthio substituent

Scientific Research Applications

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: The trifluoromethyl group imparts unique properties, making this compound useful in the development of advanced materials with specific electronic or hydrophobic characteristics.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the tert-butylthio and trifluoromethyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tert-butylthio Group: This step often involves the use of tert-butylthiol and a suitable base to facilitate the substitution reaction.

    Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the tert-butylthio group can participate in covalent bonding or redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • **(2-(Methylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
  • **(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(fluoromethyl)pyridin-3-yl)methanone

Uniqueness

(2-((Tert-butylthio)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tert-butylthio group provides steric hindrance and potential for redox activity. These features make it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2OS/c1-16(2,3)24-11-13-6-4-5-9-22(13)15(23)12-7-8-14(21-10-12)17(18,19)20/h7-8,10,13H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJDWXFXKXXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.